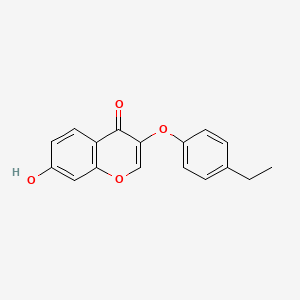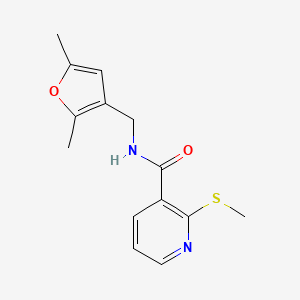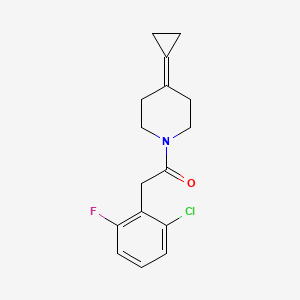![molecular formula C16H16ClN3O5S B2982659 Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate CAS No. 1181865-26-8](/img/structure/B2982659.png)
Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a multi-step process and has been found to have significant biochemical and physiological effects.
作用機序
The mechanism of action of Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory and anti-viral properties.
Biochemical and Physiological Effects:
Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate has significant biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been found to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the significant advantages of using Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate in lab experiments is its anti-cancer properties. This compound has been found to be effective against various types of cancer cells and can be used in the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and can cause cell death.
将来の方向性
There are several future directions for the research on Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate. One of the significant directions is the development of new cancer treatments using this compound. Further studies are needed to understand the mechanism of action of this compound and its potential toxicity. Other future directions include the development of new anti-viral and anti-inflammatory treatments using this compound and the study of its neuroprotective effects.
合成法
Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate is synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dimethoxy-5-chloropyrimidine with sodium hydride in the presence of dimethyl sulfate. The resulting product is then treated with methylthiolate to form 5-chloro-2-(methylsulfanyl)pyrimidine-4-amine. This intermediate product is then reacted with 4,5-dimethoxybenzoyl chloride in the presence of triethylamine to form the final product, Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate.
科学的研究の応用
Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have potential applications in the treatment of viral infections, inflammation, and neurological disorders.
特性
IUPAC Name |
methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c1-23-11-5-8(15(22)25-3)10(6-12(11)24-2)19-14(21)13-9(17)7-18-16(20-13)26-4/h5-7H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOUWBQSIZDWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=NC(=NC=C2Cl)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2982576.png)

![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)
![7-Fluoro-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2982580.png)
![1-(4-Chlorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2982581.png)

![6-Bromo-4-oxo-8-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]chromene-3-carbaldehyde](/img/structure/B2982585.png)
![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2982586.png)
![2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2982587.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2982590.png)
![2-Ethyl-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982594.png)

